molecular formula C15H14N2OS2 B2985119 5-phenyl-3-(propan-2-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 885525-67-7

5-phenyl-3-(propan-2-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No. B2985119
CAS RN: 885525-67-7
M. Wt: 302.41
InChI Key: ZQSOZDIRAREZJY-UHFFFAOYSA-N
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Description

The compound “5-phenyl-3-(propan-2-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one” is a complex organic molecule that belongs to the class of pyrimidines . Pyrimidines are heterocyclic aromatic organic compounds which are crucial in the synthesis of DNA, RNA, and many bioactive molecules .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 5-acetyl-4-aminopyrimidines, when acylated with carboxylic anhydrides or acid chlorides and heated under reflux with MeONa in BuOH, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as FT-IR, NMR, and LCMS . For instance, the FT-IR spectrum can provide information about the functional groups present in the molecule, while the NMR spectrum can provide detailed information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and depend on the reaction conditions. For example, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, the melting point can be determined using a melting point apparatus, while the yield can be determined using gravimetric analysis .

Scientific Research Applications

Antibacterial and Antitubercular Activities

Research by Cai et al. (2016) on novel thiazolo[3,2-a]pyrimidine derivatives, which share structural similarities with thieno[2,3-d]pyrimidin-4-one derivatives, highlighted significant antibacterial and antitubercular activities. The study involved the synthesis of S-alkylated derivatives followed by intramolecular cyclization, leading to compounds that exhibited potent biological activities against various bacterial strains and Mycobacterium tuberculosis (Cai et al., 2016).

Serotonin Receptor Antagonists

Ivachtchenko et al. (2010) synthesized 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines as potent and selective serotonin 5-HT6 receptor antagonists. These compounds were designed to inhibit the functional cellular responses to serotonin, showing high affinity and selectivity towards the 5-HT6 receptor, which is a promising target for treating various neurological disorders (Ivachtchenko et al., 2010).

Antioxidant Activity

A study by Kotaiah et al. (2012) focused on the synthesis of 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives that were screened for their in vitro antioxidant activity. The compounds demonstrated significant radical scavenging abilities, indicating their potential as antioxidants (Kotaiah et al., 2012).

Antitumor Activity

The research by Hafez and El-Gazzar (2017) introduced new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, exhibiting marked antitumor activity against several human cancer cell lines, including MCF-7, HeLa, and HCT-116. Some compounds were nearly as active as doxorubicin, a widely used chemotherapeutic agent, showcasing their potential in cancer treatment (Hafez & El-Gazzar, 2017).

Fluorescence Binding Studies

Meng et al. (2012) synthesized p-hydroxycinnamic acid derivatives to investigate their binding with bovine serum albumin (BSA) using fluorescence and UV–vis spectral studies. These derivatives, including some with pyrimidin-4-one structures, provided insights into the interaction mechanisms with proteins, which is essential for drug design and development (Meng et al., 2012).

Future Directions

The future directions for this compound could involve further exploration of its biological activities. For instance, similar compounds have shown a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities . Therefore, this compound could potentially be explored for similar activities in future studies.

Mechanism of Action

Target of Action

Similar pyrido[2,3-d]pyrimidine derivatives have been reported to target enzymes such as dihydrofolate reductase (dhfr), tyrosine-protein kinase transforming protein abl, map kinases, and biotin carboxylase . These enzymes play crucial roles in cellular processes such as cell growth, differentiation, migration, and metabolism .

Mode of Action

This inhibition reduces the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine. As a result, the synthesis of RNA and DNA is halted, leading to cell death .

Biochemical Pathways

The inhibition of DHFR affects the folate pathway, which is essential for the synthesis of nucleotides. This disruption can lead to the cessation of DNA and RNA synthesis, thereby inhibiting cell growth and proliferation .

Result of Action

The inhibition of DHFR and subsequent disruption of nucleotide synthesis can lead to cell death . This makes the compound potentially useful in the treatment of diseases characterized by rapid cell growth and proliferation, such as cancer.

properties

IUPAC Name

5-phenyl-3-propan-2-yl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS2/c1-9(2)17-14(18)12-11(10-6-4-3-5-7-10)8-20-13(12)16-15(17)19/h3-9H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSOZDIRAREZJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=C(NC1=S)SC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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